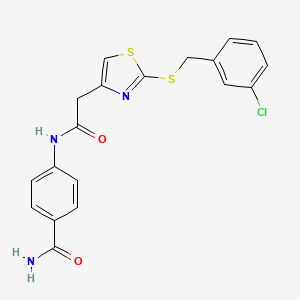

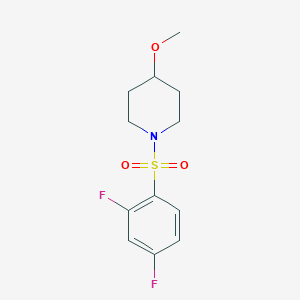

![molecular formula C14H17N5O2S B2781869 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide CAS No. 878702-10-4](/img/structure/B2781869.png)

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Glutaminase Inhibition for Cancer Therapy

Research indicates that certain analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a molecule with structural similarities to 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide, have been explored for their potential in cancer therapy. BPTES analogs demonstrate potent and selective allosteric inhibition of kidney-type glutaminase (GLS), which is crucial for understanding the therapeutic potential of GLS inhibition in cancer. One study highlights an analog that showed similar potency to BPTES with improved solubility, demonstrating attenuated growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Antiprotozoal Activity

The synthesis and evaluation of novel compounds with structural similarities to 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide have been conducted, revealing significant antiprotozoal activity. A study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antioxidant Properties

Compounds derived from or related to 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, thiazolidinone, thiazoline, and thiophene derivatives synthesized from key intermediates demonstrated promising antimicrobial activities. Some of these compounds exhibited significant efficacy as antimicrobial agents, highlighting their potential in medicinal chemistry (Gouda et al., 2010).

Anticancer Activity through Pharmacophore Hybridization

The pharmacophore hybridization approach has led to the synthesis of novel molecules combining pyrazoline, thiadiazole, and dichloroacetic acid moieties, aimed at developing drug-like small molecules with anticancer properties. One such study describes the synthesis of a compound with confirmed structure by various spectral analyses and demonstrated in vitro anticancer activity, emphasizing the potential of such compounds in cancer therapy (Yushyn et al., 2022).

Safety And Hazards

While specific safety and hazard information for “2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-3-9-15-13(20)10-22-14-16-17-18-19(14)11-5-7-12(8-6-11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISYKHUOUKRRJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2781795.png)

![2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2781796.png)

![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)

![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)

![(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2781800.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2781802.png)

![N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2781804.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)